(S)-N-Desethyl Oxybutynin Hydrochloride is an active metabolite of oxybutynin, a medication primarily used to treat overactive bladder and urinary incontinence. This compound is significant due to its pharmacological activity and its role in the side effects associated with oxybutynin therapy. The chemical structure of (S)-N-desethyl oxybutynin hydrochloride is derived from the racemic mixture of oxybutynin, which consists of both (R) and (S) enantiomers. The (S) enantiomer is noted for its comparable activity to the parent compound.
(S)-N-desethyl oxybutynin hydrochloride can be synthesized from racemic oxybutynin through various chemical processes. Its presence in the body primarily arises from the metabolism of oxybutynin, which undergoes extensive first-pass metabolism in the liver and gut wall, leading to higher plasma concentrations of this metabolite compared to its parent compound .
(S)-N-desethyl oxybutynin hydrochloride is classified as an antimuscarinic agent, specifically targeting muscarinic receptors in the bladder. It exhibits pharmacological properties similar to those of oxybutynin but with distinct metabolic pathways and effects on side effects like dry mouth, which are attributed to its higher affinity for salivary gland receptors compared to the detrusor muscle .
The synthesis of (S)-N-desethyl oxybutynin hydrochloride involves multiple steps, starting from methyl o-cyclohexyl-hydroxybenzeneacetate. The process includes:
The molecular formula for (S)-N-desethyl oxybutynin hydrochloride is , with a molecular weight of approximately 315.87 g/mol. The structure features:
The stereochemistry is critical as it influences both the pharmacodynamics and pharmacokinetics of the compound. The (S) configuration enhances its binding affinity at muscarinic receptors compared to its (R) counterpart.
(S)-N-desethyl oxybutynin hydrochloride participates in various chemical reactions primarily related to its metabolic pathways:
(S)-N-desethyl oxybutynin hydrochloride exerts its therapeutic effects by blocking muscarinic receptors (M1 and M3 subtypes) in the bladder. This antagonistic action reduces involuntary contractions of the detrusor muscle, thereby alleviating symptoms associated with overactive bladder such as urgency and frequency of urination .
Additionally, due to its higher affinity for M3 receptors located in salivary glands, it contributes significantly to anticholinergic side effects like dry mouth when administered as part of oxybutynin therapy .
Relevant data indicates that (S)-N-desethyl oxybutynin hydrochloride has a relatively short half-life when administered, necessitating careful dosing considerations in clinical settings .
(S)-N-desethyl oxybutynin hydrochloride finds applications primarily in:
Ongoing research continues to explore its potential benefits and drawbacks in various therapeutic contexts, particularly regarding its side effect profile when used alone or as part of combination therapies .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: